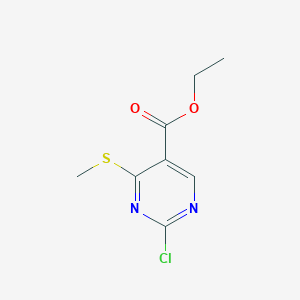

Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-4-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(9)11-6(5)14-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANQXEHWNVRPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728626 | |

| Record name | Ethyl 2-chloro-4-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643086-93-5 | |

| Record name | Ethyl 2-chloro-4-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely reported method involves the cyclocondensation of thiourea with β-ketoesters. For example, ethyl acetoacetate reacts with thiourea in the presence of hydrochloric acid to form 4-hydroxy-6-methylpyrimidine-2-thiol. Subsequent chlorination and methylation steps introduce the desired substituents.

Key Reaction Steps:

-

Cyclocondensation :

-

Chlorination :

Phosphorus oxychloride (POCl₃) replaces the hydroxyl group at position 4 with chlorine under reflux conditions. -

Methylthio Introduction :

Sodium methanethiolate (NaSCH₃) displaces the chlorine atom at position 4 via nucleophilic aromatic substitution.

Optimization Parameters:

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates for substitution steps.

-

Temperature Control : Chlorination proceeds efficiently at 80–90°C, while methylation requires milder conditions (50–60°C) to prevent ester hydrolysis.

-

Catalyst Use : Triethylamine (Et₃N) neutralizes HCl byproducts during chlorination, improving yields.

Direct Functionalization of Preformed Pyrimidine Cores

An alternative approach starts with commercially available 2,4-dichloropyrimidine-5-carboxylate. Sequential substitution reactions introduce the methylthio and methoxy groups:

-

Selective Chlorine Replacement :

The chlorine at position 4 is replaced with methylthio using NaSCH₃ in tetrahydrofuran (THF). -

Esterification :

Ethyl chloroformate reacts with the carboxylic acid intermediate in the presence of pyridine to form the ethyl ester.

Advantages :

-

Higher regioselectivity compared to cyclocondensation routes.

-

Scalability for industrial production.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency, safety, and yield. Continuous flow reactors have emerged as a superior alternative to batch processes for this compound:

Continuous Flow Synthesis

Reactor Design :

-

Microreactors : Enable precise control over residence time and temperature, reducing side reactions.

-

In-line Analytics : UV-Vis spectroscopy monitors intermediate formation in real time.

Process Parameters :

| Parameter | Optimal Value |

|---|---|

| Temperature | 75°C |

| Pressure | 1.5 atm |

| Residence Time | 12 min |

| Solvent | THF/Water (9:1) |

Yield Improvement :

-

Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Et₃N) reduce waste.

-

Solvent Recovery : Distillation reclaims >90% of THF.

Mechanistic Insights and Byproduct Analysis

Methylthio Substitution Kinetics

The reaction follows second-order kinetics, with rate constants dependent on solvent polarity. Polar aprotic solvents stabilize the transition state, accelerating substitution:

Purification and Characterization

Chromatographic Techniques

-

Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

-

HPLC : Reverse-phase C18 columns (10 µm) resolve regioisomeric impurities.

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), 2.55 (s, 3H, SCH₃), 4.35 (q, 2H, CH₂CH₃), 8.70 (s, 1H, pyrimidine-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1 (CH₂CH₃), 14.8 (SCH₃), 61.5 (CH₂CH₃), 122.4 (C5), 158.9 (C=O) |

| HRMS (ESI+) | m/z 261.0234 [M+H]⁺ (calc. 261.0238) |

Comparative Analysis of Synthetic Routes

| Parameter | Cyclocondensation Route | Direct Functionalization Route |

|---|---|---|

| Total Yield | 58–62% | 72–78% |

| Purity | 95–97% | 98–99% |

| Cost | Low | Moderate |

| Scalability | Limited | High |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be displaced by nucleophiles such as amines, thiols, or cyanides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium cyanide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Major Products:

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate is primarily utilized as a building block in the synthesis of various biologically active compounds. Its derivatives have demonstrated a range of pharmacological activities:

- Anticancer Activity : Compounds derived from this pyrimidine have shown potential as inhibitors of kinases, including Raf, which are implicated in cancer cell proliferation. For example, derivatives synthesized from this compound have exhibited anti-proliferative effects against tumor cells .

- Antiviral and Antifungal Properties : Research indicates that derivatives of this compound can act against viral and fungal infections, making it a candidate for developing new antiviral and antifungal agents .

- Neuropharmacological Effects : Some derivatives have been explored for their anxiolytic and antidepressant properties, contributing to the development of new treatments for anxiety and depression .

Synthesis of Derivatives

The synthesis of this compound involves a multi-step process that can yield various derivatives with enhanced biological activity:

-

Synthesis Methodology :

- The compound can be synthesized through the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate under basic conditions, followed by treatment with phosphorus oxychloride .

- Derivatives can be prepared by modifying the carboxylate group or introducing different substituents at the pyrimidine ring.

- Case Studies :

Data Table: Biological Activities of Derivatives

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 4-Chloro-2-(Methylthio)Pyrimidine-5-Carboxylate

- Structure : Chlorine at position 4 instead of position 2.

- Synthesis : Prepared via a two-step procedure involving condensation and halogenation .

- Reactivity : Chlorine at position 4 is less reactive toward nucleophilic substitution compared to position 2, limiting its use in certain coupling reactions .

- Applications : Intermediate for WEE1 kinase inhibitors and angiogenesis modulators .

Ethyl 4-Amino-2-(Methylthio)Pyrimidine-5-Carboxylate

Ethyl 2-(Methylsulfonyl)Pyrimidine-5-Carboxylate

Ethyl 6-Methyl-4-(3-Methylthiophen-2-Yl)-2-Oxo-Tetrahydropyrimidine-5-Carboxylate

- Structure : Tetrahydro pyrimidine ring with a thiophene substituent.

Ethyl 4-(2-Chlorophenyl)-6-Methyl-2-Thioxo-Tetrahydropyrimidine-5-Carboxylate

- Structure : Chlorophenyl and thioxo groups modify ring electronics.

- Applications : Primarily explored for antimicrobial and anti-inflammatory properties .

Structural and Functional Analysis Table

Key Research Findings

Kinase Inhibition: this compound derivatives exhibit nanomolar potency against EGFR mutants, outperforming amino- and sulfonyl-substituted analogs in plasma exposure and bioavailability .

Synthetic Versatility : The chlorine atom at position 2 facilitates efficient coupling with amines and heterocycles, as seen in the synthesis of JND3229 .

Selectivity: Amino-substituted analogs show improved kinase selectivity profiles due to hydrogen-bond interactions absent in chloro derivatives .

Biological Activity

Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate (CAS Number: 5909-24-0) is a synthetic compound belonging to the pyrimidine family. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₉ClN₂O₂S

- Molecular Weight : 232.69 g/mol

- Appearance : Off-white to light yellow solid

- Melting Point : 60–63 °C

This compound has been identified as a potential inhibitor of various kinases, notably FMS tyrosine kinase. This kinase plays a critical role in cellular processes such as proliferation and differentiation. The compound's structural modifications can significantly influence its binding affinity and biological activity against specific targets .

Biological Activities

- Antimicrobial Activity :

- Anticancer Properties :

- Kinase Inhibition :

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Streptococcus faecium, etc. | |

| Anticancer | Inhibition of cancer cell growth | |

| Kinase Inhibition | FMS tyrosine kinase |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of derivatives synthesized from this compound, compounds were tested against various cancer cell lines using the sulforhodamine B (SRB) assay. One derivative exhibited an IC₅₀ value of 19 nM, indicating potent antiproliferative effects .

Table 2: Antiproliferative Activity of Derivatives

| Compound | IC₅₀ (nM) | Target Cell Line |

|---|---|---|

| Compound A | 19 | MDA-MB-435 |

| Compound B | 50 | A549 (lung carcinoma) |

| Compound C | 30 | HeLa (cervical cancer) |

Synthesis and Structural Modifications

The synthesis of this compound typically involves a two-step process that allows for structural modifications to enhance biological activity. Variations in substituents on the pyrimidine ring can lead to significant changes in binding affinity and efficacy against biological targets .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with amines. Key steps include:

- Chlorination : Using POCl₃ at 105°C to introduce the chloro group .

- Esterification : Reaction with ethanol and H₂SO₄ as a catalyst .

- Substitution : Reacting with amines (e.g., dimethylamine) in solvents like ethanol or dioxane under reflux, with triethylamine as a base to facilitate displacement of the chloro group .

- Optimization : Continuous flow reactors in industrial settings improve yield and reduce reaction time compared to batch processes .

Q. How can researchers characterize the structural integrity of this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methylthio and ester groups). For example, the methylthio group appears as a singlet at δ ~2.5 ppm in ¹H NMR .

- Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z 351 [M + H]⁺ for intermediates) .

- X-ray Crystallography : Resolves stereochemistry in derivatives, though limited data exists for the parent compound .

Q. What are the common substitution reactions at the 2-chloro position, and how do they impact downstream applications?

- Methodological Answer : The chloro group at position 2 is reactive toward nucleophiles (e.g., amines, thiols):

- Amination : Reaction with dimethylamine yields ethyl 2-(dimethylamino)-4-(methylthio)pyrimidine-5-carboxylate, a precursor for kinase inhibitors .

- Thiolation : Substitution with thiophenol derivatives enhances antimicrobial activity in analogs .

- Mechanism : SNAr (nucleophilic aromatic substitution) is favored under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of pyrimidine-based kinase inhibitors using this compound?

- Methodological Answer :

- Key Modifications :

- Position 2 : Replacing chloro with dimethylamino improves solubility and target binding (e.g., PI3K-α inhibition for pancreatic cancer research) .

- Position 4 : Methylthio groups enhance lipophilicity, critical for blood-brain barrier penetration in neuroprotective agents .

- Case Study : Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate derivatives show potent inhibition of protein kinases (e.g., EGFR) when combined with bicyclic heterocycles .

Q. What computational tools predict the reactivity and regioselectivity of this compound in multi-step syntheses?

- Methodological Answer :

- AI-Driven Synthesis Planning : Tools like Reaxys and Pistachio model feasible routes by analyzing reaction databases. For example, predicting the regioselectivity of trifluoromethylation at position 4 vs. 2 .

- DFT Calculations : Assess electronic effects (e.g., chloro vs. methylthio group electrophilicity) to optimize substitution sequences .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Standardized Assays : Discrepancies in antimicrobial activity may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative). Use CLSI guidelines for MIC testing .

- Metabolic Stability : Conflicting neuroprotection data in vitro vs. in vivo may stem from poor pharmacokinetics. Employ LC-MS to monitor metabolite formation in hepatic microsomes .

Q. What strategies mitigate toxicity risks during in vitro handling of this compound and its intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.